1-[(3-Chloro-4-fluorophenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-10-7-9(1-2-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFOGHPIUODJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252107 | |
| Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-16-0 | |
| Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201252107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperazine with 3-Chloro-4-fluorobenzyl Bromide
The most widely reported method involves the N-alkylation of piperazine using 3-chloro-4-fluorobenzyl bromide under controlled conditions. A two-step protocol is employed:
- Protection of Piperazine : To prevent over-alkylation, tert-butyl piperazine-1-carboxylate reacts with 3-chloro-4-fluorobenzyl bromide in ethanol at 65°C for 6–8 hours. This step yields the protected intermediate, 1-[(3-chloro-4-fluorophenyl)methyl]-4-(tert-butoxycarbonyl)piperazine.
- Deprotection : The tert-butyloxycarbonyl (Boc) group is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM), producing the final compound in moderate yields (65–70%).
Critical Parameters :
Alternative Route Using Piperazine Salts
To circumvent Boc protection, piperazine hydrochloride can directly react with 3-chloro-4-fluorobenzyl bromide in ethanol at 65°C. This single-step method avoids dibenzylated byproducts due to the reduced nucleophilicity of the protonated piperazine. However, yields are lower (55–60%) compared to the Boc-mediated route.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to enhance reaction efficiency. A mixture of piperazine hexahydrate and 3-chloro-4-fluorobenzyl bromide in ethanol undergoes microwave heating at 100°C for 15 minutes, achieving a 92% yield. This method reduces reaction time from hours to minutes and suppresses byproduct formation through uniform heating.
Reaction Optimization and Byproduct Analysis
Byproduct Formation Mechanisms
Di-alkylated piperazine derivatives, such as 1,4-bis[(3-chloro-4-fluorophenyl)methyl]piperazine, arise from excess alkylating agent or prolonged reaction times. Gas chromatography-mass spectrometry (GC-MS) analyses identify these byproducts via molecular ion peaks at m/z 419.2 [M+H]+.
Purification Strategies
- Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates mono- and di-alkylated products.
- Recrystallization : Dissolving the crude product in hot ethanol followed by slow cooling yields crystals with >98% purity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 6.8 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 3.52 (s, 2H, CH₂), 2.88–2.84 (m, 4H, Piperazine-H), 2.42–2.38 (m, 4H, Piperazine-H).
- ¹³C NMR (100 MHz, CDCl₃): δ 158.9 (d, J = 245 Hz, C-F), 134.2 (C-Cl), 130.5, 124.7, 117.2 (Ar-C), 62.1 (CH₂), 52.8, 46.3 (Piperazine-C).
- HRMS : Calculated for C₁₁H₁₄ClFN₂ [M+H]+: 229.0874; Found: 229.0876.
Crystallographic Validation
Single-crystal X-ray diffraction confirms the molecular structure, revealing a chair conformation of the piperazine ring and a dihedral angle of 85.3° between the aromatic and piperazine planes. Key bond lengths include N1–C7 (1.467 Å) and C7–C8 (1.514 Å).
Industrial-Scale Production Considerations
Solvent Recovery Systems
Ethanol and DCM are recycled via fractional distillation, reducing production costs by 40%.
Waste Management
TFA-neutralization with aqueous sodium bicarbonate generates non-hazardous sodium trifluoroacetate, which is disposed of via incineration.
Applications in Drug Development
Antitubercular Agents
This compound serves as a precursor for isoquinolinesulfonyl derivatives exhibiting Mycobacterium tuberculosis inhibition (IC₅₀ = 1.2–3.8 µM).
Calcium Channel Blockers
Condensation with cinnamoyl chloride yields fluorinated analogues of lomerizine, which show potent cerebral vasodilation (EC₅₀ = 12 nM).
Chemical Reactions Analysis
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine is a chemical compound with applications in medicinal chemistry, particularly as an intermediate in the synthesis of inhibitors . The core structure, which includes a 3-chloro-4-fluorophenyl group and a piperazine moiety, is critical for its biological activity.
Synthesis and Key Reactions
This compound is synthesized via a three-step process involving N-alkylation, protective group removal, and condensation with carboxylic acid or acyl-chlorides .
Synthesis steps:
- Reacting 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate generates a key intermediate .
- Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .
- Reacting the intermediate with aryl/heteroaryl-compounds generates variously substituted piperazine-amides under distinct experimental conditions .
Applications in Inhibitor Design
The 3-chloro-4-fluorophenyl motif is leveraged in the design of inhibitors, specifically AbTYR (tyrosinase) inhibitors .
- AbTYR Inhibitors Introduction of the 3-chloro-4-fluorosubstituent can furnish active compounds. For example, when a methyl group was added to the acetyl linking group, a homologue compound displayed similar potency to the original compound, suggesting that the methyl group occupied a large area of the pocket and that the change in steric hindrance of the linking group did not affect the binding interaction .
Structural Insights and Activity
The presence of both chloro and fluoro substituents on the phenyl ring in 1-(3-Chloro-4-fluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea enhances its lipophilicity and metabolic stability compared to other similar compounds. This dual substitution may influence its biological activity, making it a candidate for further research and development.
##table relating compounds with structural similarities to 1-(3-Chloro-4-fluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chlorophenyl)-3-(4-methylpiperazin-1-yl)thiourea | Similar piperazine and thiourea structure | Lacks fluorine substitution |
| 1-(3-Bromophenyl)-3-(4-methylpiperazin-1-yl)thiourea | Similar piperazine and thiourea structure | Contains bromine instead of chlorine and fluorine |
| 1-(3-Chloro-4-fluorophenyl)-3-(4-methylpiperazin-1-yl)thiourea | substitution on the phenyl ring | The presence of both chloro and fluoro substituents on the phenyl ring in enhances its lipophilicity and metabolic stability compared to other similar compounds. |
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its psychoactive effects. The compound may also influence other signaling pathways and molecular targets, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Halogen Positioning: The 3-chloro-4-fluoro substitution in 3,4-CFPP enhances AbTYR inhibitory activity compared to mono-halogenated analogues (e.g., 1-[(4-fluorophenyl)methyl]piperazine) due to improved $\pi$-$\pi$ stacking and fluorine bonding in the catalytic cavity .
- Psychoactivity : Unlike mCPP (a phenylpiperazine), 3,4-CFPP’s benzylpiperazine structure with dual halogens may alter metabolic stability and receptor binding, contributing to its emergence as an NPS .
Key Observations :
- Yield Variability : The moderate yield of 3,4-CFPP (62%) reflects challenges in deprotection steps, whereas simpler analogues like mCPP achieve higher yields (70–85%) .
- Versatility : 3,4-CFPP serves as a central reagent for synthesizing derivatives (e.g., 1d, 2c–d) via coupling reactions, demonstrating its utility in medicinal chemistry .
Key Observations :
- Dual Halogen Advantage: The 3-Cl/4-F motif in 3,4-CFPP optimizes interactions with AbTYR’s hydrophobic pocket, outperforming mono-halogenated analogues .
Biological Activity
1-[(3-Chloro-4-fluorophenyl)methyl]piperazine, also known as 1-(3-chloro-4-fluorobenzyl)piperazine (1-CFBP), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
1-CFBP has the molecular formula C10H12ClFN2 and a molecular weight of approximately 216.67 g/mol. The compound features a piperazine ring substituted with a 3-chloro-4-fluorophenyl group, enhancing its lipophilicity and receptor binding potential compared to related compounds.
Biological Activities
1-CFBP exhibits a broad spectrum of biological activities, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of 1-CFBP demonstrate antibacterial activity against various pathogens, suggesting potential use in treating bacterial infections.
- Potential as a Radioligand : The compound can be modified to create radioligands for imaging or therapeutic purposes by incorporating radioisotopes that target specific biological receptors.
Synthesis
The synthesis of 1-CFBP typically involves reactions such as:
- N-Alkylation : The reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate.
- Deprotection : Removal of protective groups using trifluoroacetic acid (TFA).
- Condensation : Formation of various piperazine-amides through reaction with aryl or heteroaryl compounds.
Research Findings
Recent studies have quantified the inhibitory effects of 1-CFBP derivatives on tyrosinase activity. The following table summarizes the IC50 values (the concentration required to inhibit 50% of enzyme activity) for selected compounds:
These results indicate that modifications to the piperazine core can enhance inhibitory potency, making it a promising scaffold for drug development.
Case Study 1: Tyrosinase Inhibition
A study focused on the design and synthesis of new benzamide compounds containing the 3-chloro-4-fluorophenyl motif demonstrated that compounds derived from 1-CFBP exhibited improved inhibition compared to traditional inhibitors like kojic acid. The study highlighted the importance of specific substituents in enhancing binding affinity and enzymatic inhibition.
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial efficacy of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The derivatives showed MIC values ranging from 3.12 to 12.5 μg/mL, indicating that modifications to the piperazine structure could yield potent antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for 1-[(3-Chloro-4-fluorophenyl)methyl]piperazine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Nucleophilic substitution: React 3-chloro-4-fluorobenzyl chloride with piperazine in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction .
- Reductive amination: Combine 3-chloro-4-fluorobenzaldehyde with piperazine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in methanol .
Key Factors Affecting Yield:
- Temperature: Higher temperatures (40–60°C) accelerate substitution but may increase side reactions.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require longer purification.
- Molar Ratios: A 1:1.2 molar ratio of benzyl chloride to piperazine minimizes unreacted starting material .
Q. Table 1: Representative Reaction Conditions
| Method | Solvent | Catalyst/Base | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | DCM | DIPEA | 65–75 | |
| Reductive Amination | Methanol | NaBH3CN | 70–80 |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC-MS: Use a C18 column with a mobile phase of acetonitrile/water (70:30) + 0.1% formic acid. Monitor for impurities at λ = 254 nm .
- ¹H NMR: Key peaks include:
- δ 2.5–3.0 ppm (piperazine protons, multiplet).
- δ 4.2 ppm (benzylic CH2, singlet).
- δ 6.8–7.3 ppm (aromatic protons, multiplet) .
- Elemental Analysis: Verify %C, %H, %N against theoretical values (e.g., C: 58.4%, H: 5.3%, N: 10.2%) .
Common Pitfalls:
- Residual solvents (e.g., DCM) in NMR spectra can mask signals; ensure thorough drying.
- Oxidative degradation during storage: Store under inert gas (N2/Ar) at –20°C .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives with fluorophenyl substituents?
Methodological Answer: Discrepancies often arise from:
- Substituent Positioning: Meta vs. para substituents on the phenyl ring alter steric and electronic interactions with targets (e.g., 3-chloro-4-fluoro vs. 4-chloro-3-fluoro analogs) .
- Assay Variability: Standardize assays using positive controls (e.g., clozapine for receptor binding studies) .
Case Study:
- A 2021 study found that this compound showed IC50 = 120 nM for serotonin receptor 5-HT2A, whereas a 4-fluoro-3-chloro analog exhibited IC50 = 350 nM , highlighting positional sensitivity .
Resolution Workflow:
Replicate assays under identical conditions (pH, temperature, cell lines).
Perform molecular docking to compare binding poses.
Validate with in vivo models if in vitro data conflict .
Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?
Methodological Answer:
- Core Modifications:
- Pharmacophore Mapping:
- The benzylic CH2 group is critical for hydrophobic interactions with kinase ATP pockets .
Q. Table 2: SAR Trends in Piperazine-Based Kinase Inhibitors
| Modification | Target Kinase | Selectivity (vs. WT) | Reference |
|---|---|---|---|
| 3-Cl,4-F substitution | EGFR L858R | 15-fold | |
| N-Methylation of piperazine | CDK2 | Reduced off-target |
Experimental Design:
- Use Alanine scanning mutagenesis to identify critical kinase residues for binding.
- Apply free-energy perturbation (FEP) simulations to predict substituent effects .
Q. What analytical methods troubleshoot low yields in scaled-up syntheses?
Methodological Answer:
- Reaction Monitoring: Use inline FTIR to detect intermediates (e.g., imine formation in reductive amination) .
- Byproduct Identification: LC-QTOF-MS identifies dimers or oxidized species (e.g., N-oxide derivatives) .
- Process Optimization:
- Switch from batch to flow chemistry for better heat/mass transfer .
- Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .
Case Example:
A 2023 scale-up (10 g to 1 kg) achieved 85% yield by:
Q. How do fluorinated substituents influence metabolic stability in preclinical models?
Methodological Answer:
- Metabolic Hotspots: The 4-fluoro group reduces CYP450-mediated oxidation compared to non-fluorinated analogs .
- In Vitro Assays:
- Microsomal Stability: Incubate with rat liver microsomes (RLM); measure parent compound depletion via LC-MS/MS.
- Reactive Metabolite Screening: Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
Data Interpretation:
- Fluorination at the 4-position increases t1/2 from 2.1 h (non-fluorinated) to 4.8 h in RLM .
- Chlorine at the 3-position further enhances stability by sterically blocking CYP2D6 binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
